3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-12-17(2)14-19(13-16)23(30)25-20-8-10-28(11-9-20)24(31)21-15-29(27-26-21)22-7-5-4-6-18(22)3/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBRCBRHLJPHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step synthetic route. One common approach is as follows:
Synthesis of the Triazole Ring:
Formation of Piperidine Ring: : The next step involves cyclization to form the piperidine ring, often using a nucleophilic substitution reaction.
Amidation Reaction: : The final step is the formation of the benzamide group through an amidation reaction between the piperidine derivative and 3,5-dimethylbenzoyl chloride.
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of greener solvents and reagents are among the strategies employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming the corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert certain functional groups, like nitro groups, into amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution Reactions: : Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Major Products
Oxidation Products: : 3,5-Dimethylbenzoic acid, ketone derivatives
Reduction Products: : Amine derivatives
Substitution Products: : Various substituted aromatic compounds
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
It serves as a ligand in the study of receptor-ligand interactions.
Medicine
Research is ongoing into its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Industry
The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism by which 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is still under investigation. It is believed to interact with specific molecular targets, potentially modulating pathways involved in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Substituent Variations in Benzamide-Piperidine Derivatives
The target compound shares a benzamide-piperidine scaffold with analogs reported in , but differs in substituent patterns:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethyl substituents are electron-donating, contrasting with trifluoromethyl (8a, 8b) or chloro/methoxy (8c) groups in analogs. This may enhance metabolic stability compared to electron-deficient benzamides .
- Heterocyclic Diversity: The o-tolyl-triazole in the target differs from urea-linked benzyl groups (8a–8c) and tetrazole systems (9o).
- Steric Effects : The ortho-methyl group on the triazole’s aryl ring may introduce steric hindrance absent in analogs with para-substituted aryl systems (e.g., 8a–8c).
Structural and Analytical Methodologies
- Crystallography : While SHELXL is widely used for small-molecule refinement , the absence of crystallographic data for the target compound limits direct comparison of packing motifs or hydrogen-bonding networks.
- Software Tools : WinGX and ORTEP () are standard for visualizing anisotropic displacement ellipsoids and molecular geometry , applicable to both the target and analogs.
Biological Activity
3,5-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, the triazole moiety is involved in various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
Antitubercular Activity
A study synthesized a series of benzamide derivatives, including compounds similar to this compound. Among these compounds, several exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Ra. The most potent derivative showed an IC90 of 40.32 μM, indicating significant efficacy in inhibiting bacterial growth .
Anticancer Potential
Research has indicated that the compound may inhibit Plk1 through its interaction with the polo-box domain (PBD). This inhibition leads to mitotic arrest in cancer cells while sparing normal cells from excessive cytotoxicity. This selectivity is crucial for developing safer cancer therapeutics .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, the compound demonstrated low toxicity levels at concentrations that were effective against Mycobacterium tuberculosis. This suggests a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
